N-2-(Hydroxyethyl)-L-valine-d4 (Technical grade)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

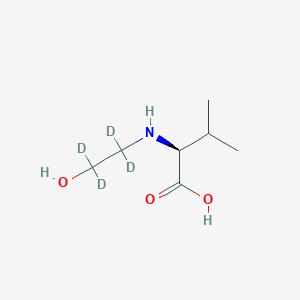

N-2-(Hydroxyethyl)-L-valine-d4 (Technical grade) is a deuterated derivative of N-2-(Hydroxyethyl)-L-valine, a compound commonly used in various scientific and industrial applications. The deuterium labeling (d4) indicates that four hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification is often used in research to study metabolic pathways, reaction mechanisms, and to improve the stability and detection of the compound in analytical procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-(Hydroxyethyl)-L-valine-d4 typically involves the following steps:

Starting Materials: The synthesis begins with L-valine and deuterated ethanolamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the hydroxyethyl group.

Purification: The product is purified using techniques such as crystallization or chromatography to obtain the technical grade compound.

Industrial Production Methods

In an industrial setting, the production of N-2-(Hydroxyethyl)-L-valine-d4 may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Quality Control: Rigorous quality control measures to ensure the purity and consistency of the technical grade product.

Chemical Reactions Analysis

Types of Reactions

N-2-(Hydroxyethyl)-L-valine-d4 can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.

Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can yield N-2-(Formyl)-L-valine-d4.

Reduction: Can produce N-2-(Ethyl)-L-valine-d4.

Substitution: Can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-2-(Hydroxyethyl)-L-valine-d4 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.

Biology: Employed in isotope labeling studies to track the incorporation and metabolism of valine in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of valine-containing drugs.

Industry: Applied in the synthesis of deuterated compounds for use in various industrial processes.

Mechanism of Action

The mechanism by which N-2-(Hydroxyethyl)-L-valine-d4 exerts its effects involves:

Molecular Targets: The compound interacts with enzymes and proteins involved in valine metabolism.

Pathways: It participates in metabolic pathways where valine is a substrate, providing insights into the dynamics of these pathways through deuterium labeling.

Comparison with Similar Compounds

Similar Compounds

N-2-(Hydroxyethyl)-L-valine: The non-deuterated version of the compound.

N-2-(Hydroxyethyl)-D-valine: The D-enantiomer of the compound.

N-2-(Hydroxyethyl)-L-leucine: A similar compound with leucine instead of valine.

Uniqueness

N-2-(Hydroxyethyl)-L-valine-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic and reaction studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms and pathways is crucial.

Biological Activity

N-2-(Hydroxyethyl)-L-valine-d4 (Technical grade) is a deuterated derivative of N-2-(Hydroxyethyl)-L-valine, a non-essential amino acid that plays a significant role in various biochemical processes. The compound's unique structure, characterized by the hydroxyethyl group and deuterium labeling, influences its biological activity and applications in research.

- Chemical Formula : C7H15D4N1O3

- Molecular Weight : Approximately 165.22 g/mol

The presence of deuterium enhances the compound's stability, making it particularly useful for tracing studies in metabolic research.

Biological Activity Overview

Research indicates that N-2-(Hydroxyethyl)-L-valine-d4 exhibits biological activities similar to its non-deuterated counterpart. Key areas of study include:

- Metabolic Pathways : The compound has been investigated for its potential role as a biomarker in various biological systems, particularly concerning amino acid metabolism. Its deuterated form allows for enhanced tracking in pharmacokinetic and toxicological studies, providing insights into metabolic pathways influenced by amino acids.

- Interaction with Enzymes and Receptors : N-2-(Hydroxyethyl)-L-valine-d4 interacts with various enzymes and receptors, influencing metabolic pathways. These interactions are crucial for understanding its pharmacological and toxicological implications.

Case Study 1: Biomarker for Ethylene Oxide Exposure

A significant study highlighted the formation of N-(2-hydroxyethyl)valine (HEV) in hemoglobin as a biomarker for assessing exposure to ethylene oxide (EO). This study involved 148 Taiwanese volunteers and demonstrated that HEV levels were significantly higher in smokers compared to non-smokers. The correlation between smoking and HEV formation underscores the importance of N-2-(Hydroxyethyl)-L-valine-d4 in monitoring environmental and occupational exposures .

Case Study 2: Urinary Biomarker Development

Another study focused on identifying urinary biomarkers related to EO exposure. Researchers discovered that N-(2-hydroxyethyl)-l-valyl-l-leucine (HEVL), a cleavage product of EO-adducted globin, was present in human urine. This finding suggests potential applications for N-2-(Hydroxyethyl)-L-valine-d4 as a non-invasive screening tool for occupational exposure to EO .

Comparative Analysis with Similar Compounds

The following table summarizes key compounds related to N-2-(Hydroxyethyl)-L-valine-d4:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-2-(Hydroxyethyl)-L-valine | C7H15NO3 | Non-deuterated version; widely used in biochemistry |

| N-(2-Hydroxyethyl)valine | C7H15NO3 | Similar structure; lacks deuterium labeling |

| L-Valine | C5H11NO2 | Basic amino acid; simpler structure without hydroxyethyl modification |

Properties

Molecular Formula |

C7H15NO3 |

|---|---|

Molecular Weight |

165.22 g/mol |

IUPAC Name |

(2S)-3-methyl-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]butanoic acid |

InChI |

InChI=1S/C7H15NO3/c1-5(2)6(7(10)11)8-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11)/t6-/m0/s1/i3D2,4D2 |

InChI Key |

AJNYQRXDVGKEIT-VLWZFCPZSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N[C@@H](C(C)C)C(=O)O |

Canonical SMILES |

CC(C)C(C(=O)O)NCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.